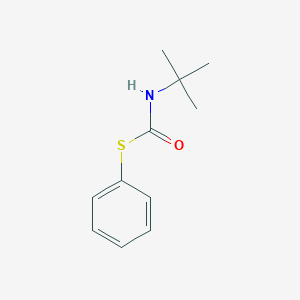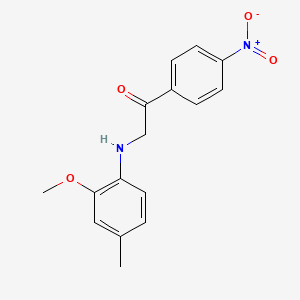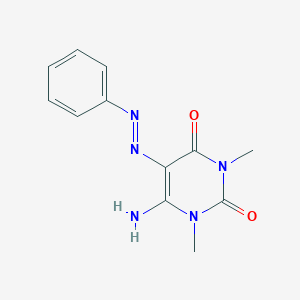
6-Imino-1,3-dimethyl-5-(2-phenylhydrazinylidene)dihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3-dimethyl-5-phenylazouracil is a chemical compound that belongs to the class of uracil derivatives It is characterized by the presence of an amino group at the 6th position, two methyl groups at the 1st and 3rd positions, and a phenylazo group at the 5th position of the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-phenylazouracil typically involves the reaction of 6-amino-1,3-dimethyluracil with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: 6-amino-1,3-dimethyluracil is reacted with aniline in the presence of a condensing agent.
Cyclization Reaction: The intermediate product undergoes cyclization to form 6-Amino-1,3-dimethyl-5-phenylazouracil.
Industrial Production Methods
Industrial production methods for 6-Amino-1,3-dimethyl-5-phenylazouracil involve the use of advanced reactors and optimized reaction conditions to achieve high yield and purity. The process includes:
Preparation of Methyl Cyanoacetylurea Solution: This solution is prepared and mixed with liquid caustic soda in an impinging stream reactor.
Reaction Control: The reaction mixture is maintained at a temperature range of 50-150°C, and the pH is controlled using an on-line pH meter
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1,3-dimethyl-5-phenylazouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The amino and phenylazo groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Amino-1,3-dimethyl-5-phenylazouracil has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other uracil derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 6-Amino-1,3-dimethyl-5-phenylazouracil involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Interacting with DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Modulating Cellular Processes: It can modulate various cellular processes, including cell division and apoptosis.
Comparación Con Compuestos Similares
6-Amino-1,3-dimethyl-5-phenylazouracil can be compared with other similar compounds, such as:
6-Amino-1,3-dimethyluracil: Lacks the phenylazo group, making it less versatile in certain reactions.
5-Phenylazo-1,3-dimethyluracil: Lacks the amino group at the 6th position, affecting its reactivity and applications.
6-Amino-2-thiouracil: Contains a sulfur atom, which imparts different chemical properties and reactivity
The uniqueness of 6-Amino-1,3-dimethyl-5-phenylazouracil lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
54014-80-1 |
|---|---|
Fórmula molecular |
C12H13N5O2 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
6-amino-1,3-dimethyl-5-phenyldiazenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N5O2/c1-16-10(13)9(11(18)17(2)12(16)19)15-14-8-6-4-3-5-7-8/h3-7H,13H2,1-2H3 |
Clave InChI |
AZLHNUSCZBWRPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



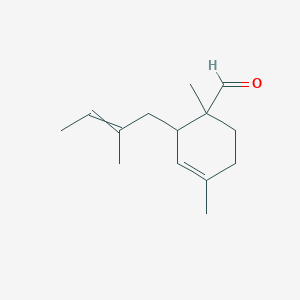
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
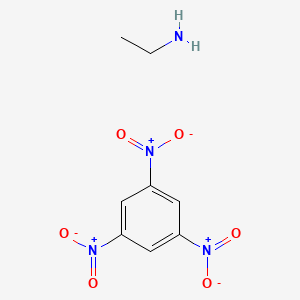
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
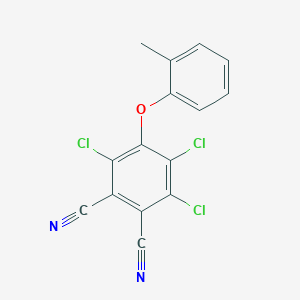

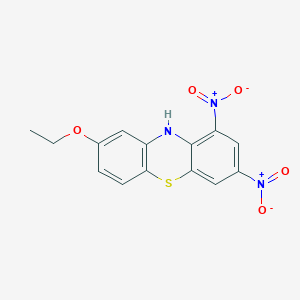
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)


